molecular formula C12H7ClN2S B8666539 3-(1-benzothiophen-2-yl)-6-chloropyridazine

3-(1-benzothiophen-2-yl)-6-chloropyridazine

Cat. No.: B8666539
M. Wt: 246.72 g/mol
InChI Key: DMHAOTJKABKQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-Benzothiophen-2-yl)-6-chloropyridazine is a heterocyclic compound that features a benzothiophene moiety fused with a chloropyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and diverse biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of o-alkynylthiophenols followed by chlorination and subsequent coupling with pyridazine derivatives .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts such as Rhodium or Copper in Ullmann-type couplings is prevalent .

Chemical Reactions Analysis

Types of Reactions: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-(1-benzothiophen-2-yl)-6-chloropyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it may interact with cellular pathways involved in inflammation or cell proliferation .

Comparison with Similar Compounds

Uniqueness: 3-(1-Benzothiophen-2-yl)-6-chloropyridazine stands out due to its unique combination of a benzothiophene and chloropyridazine moiety, which imparts distinct chemical reactivity and biological activity. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in various research fields .

Properties

Molecular Formula

C12H7ClN2S

Molecular Weight

246.72 g/mol

IUPAC Name

3-(1-benzothiophen-2-yl)-6-chloropyridazine

InChI

InChI=1S/C12H7ClN2S/c13-12-6-5-9(14-15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H

InChI Key

DMHAOTJKABKQIM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=NN=C(C=C3)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To 3,6-dichloropyridazine (4.18 g, 28.1 mmol) and Na2CO3 (8.93 g, 84 mmol) in DME (100 mL) and water (25 mL) was added benzo[b]thiophen-2-ylboronic acid (5 g, 28.1 mmol) and PdCl2(dppf).CH2Cl2 (0.69 g, 0.84 mmol). The reaction was evacuated under vacuum and purged with N2 3×. The reaction was heated at 85° C. for 18 h and cooled to RT. The crude product was filtered through celite and was rinsed with EtOAc followed by CH2Cl2. The crude filtrate was concentrated under vacuum and diluted in CH2Cl2 and water. The organic layer was separated, and the remaining emulsion was acidified with 1 M HCl and extracted with EtOAc. The combined organic layers were washed with water, brine, dried over MgSO4, filtered, and concentrated. The crude product was purified by silica gel chromatography. The product was partially concentrated to provide a precipitate which was filtered to give 3-(benzo[b]thiophen-2-yl)-6-chloropyridazine (2.36 g) as a light yellow solid. The filtrate was recrystallized from CH3CN to give 3-(benzo[b]thiophen-2-yl)-6-chloropyridazine (0.46 g). LCMS Rt=1.57 minutes (condition B); (M+1)=247.1.
Quantity
4.18 g
Type
reactant
Reaction Step One
Quantity
8.93 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0.69 g
Type
reactant
Reaction Step Two

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